4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride
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Overview
Description
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzene with hydroxyl and amino groups, making it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride typically involves the reaction of 2-aminophenol with 2,4-dihydroxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The mixture is usually stirred at elevated temperatures to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process. The final product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under basic conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-Methoxyphenol)
Uniqueness
4-((2-Hydroxyphenyl)amino)benzene-1,3-diol hydrochloride is unique due to its specific combination of hydroxyl and amino groups, which confer distinct reactivity and properties. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H12ClNO3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
4-(2-hydroxyanilino)benzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C12H11NO3.ClH/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15;/h1-7,13-16H;1H |
InChI Key |
YBJUIRYTWDUGLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O.Cl |
Origin of Product |
United States |
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